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Antifungal Activity Comparison

The table below summarizes the key differences in antifungal activity and properties between the

prothioconazole enantiomers.

Parameter R-(-)-Prothioconazole S-(+)-Prothioconazole

General Antifungal
Potency

Significantly more active; primary
contributor to racemate's effect [1]

Weak activity [1]

EC₅₀ vs. Fusarium
oxysporum (Foc TR4)

0.78 μg/mL [1] 25.31 μg/mL [1]

Relative Activity Factor ~33 times more active than S-(+)-
enantiomer against Foc TR4 [1]

1 (Baseline)

Inhibition of Sporulation Strong inhibition (e.g., 49.4%
decrease at 0.8 μg/mL) [1]

Weak inhibition (e.g., 19.1%
decrease at 0.8 μg/mL) [1]

Morphological Impact on
Hyphae

Severe twisting, granular aggregates,
vague septa [1]

Slight twisting [1]
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Parameter R-(-)-Prothioconazole S-(+)-Prothioconazole

Binding Affinity to
CYP51

Better binding affinity based on SPR
and molecular docking [1]

Weaker binding affinity [1]

Degradation in Soil Preferentially and rapidly degraded [2]
[3]

More persistent [3]

Experimental Protocols for Antifungal Evaluation

The following methodologies are commonly used to generate the comparative data for prothioconazole

enantiomers.

In Vitro Mycelial Growth Inhibition Assay [1]

Objective: To determine the concentration-dependent inhibition of fungal mycelial growth.

Protocol: The assay is performed on potato dextrose agar (PDA) plates. Fungal mycelial discs
are placed in the center of PDA plates containing varying concentrations of the R- or S-

enantiomers. After incubation (e.g., 7 days at 25°C), the diameter of the mycelial growth is
measured. The effective concentration for 50% growth inhibition (EC₅₀) is calculated by probit

analysis.

Sporulation Inhibition Assay [1]

Objective: To evaluate the impact on conidia (spore) production.
Protocol: Fungal strains are cultured in liquid medium (e.g., potato dextrose broth) with or

without enantiomers. After incubation (e.g., 24-48 hours), the conidia are harvested and
counted using a hemocytometer. The inhibition ratio is calculated relative to a solvent control.

Morphological and Membrane Integrity Studies [1]

Objective: To assess physical damage to hyphae and cell membranes.
Protocol:

Morphology: Mycelia treated with enantiomers are observed under a confocal laser
scanning microscope for structural changes.

Membrane Integrity: Mycelia are stained with a membrane-impermeable dye like
Propidium Iodide (PI). PI fluorescence indicates loss of membrane integrity and is

quantified.
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Molecular Interaction with CYP51 [1]

Objective: To elucidate the stereoselective binding to the target enzyme.
Protocol:

Surface Plasmon Resonance (SPR): The CYP51 protein is immobilized on a sensor
chip. The enantiomers are flowed over the chip, and the binding affinity (KD) is

determined in real-time.
Molecular Docking: Computational models of the enantiomers are docked into the

active site of the CYP51 crystal structure. Binding energies and interaction modes (e.g.,
hydrogen bonds, hydrophobic interactions) are analyzed.

Mechanisms of Action and Toxicity

The stereoselectivity of prothioconazole extends beyond its antifungal action to its mechanism and toxicity

toward non-target organisms.

R-(-)-Prothioconazole

Stronger binding to
CYP51 enzyme

Severe membrane
damage & morphology

Induces oxidative stress
in fungi

S-(+)-Prothioconazole

Higher toxicity to
non-target algae

Induces oxidative stress
in non-target organisms

Induces cardiotoxicity in
zebrafish via apoptosis

Induces liver injury in
zebrafish via ferroptosis

Click to download full resolution via product page

The diagram above illustrates the core finding: the desired antifungal effects are concentrated in the R-

enantiomer, while undesirable ecological toxicities are predominantly linked to the S-enantiomer.

Primary Antifungal Mechanism: Both enantiomers inhibit the fungal CYP51 enzyme, a key enzyme
in ergosterol biosynthesis [1] [2]. However, studies confirm that R-(-)-prothioconazole has a
significantly stronger binding affinity to CYP51, explaining its superior fungicidal activity [1].
Enantioselective Ecotoxicity: A critical consideration for environmental safety is that the less

fungicidal S-(+)-enantiomer is often more toxic to non-target organisms. It shows higher toxicity
to aquatic green algae (Scenedesmus obliquus) [3] and induces cardiotoxicity [4] and liver injury [5] in

zebrafish embryos through mechanisms like apoptosis and ferroptosis.
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Research Implications Summary

For researchers and drug development professionals, the data indicates:

R-(-)-Prothioconazole is the desired enantiomer for antifungal activity, responsible for the racemate's

efficacy by causing severe membrane damage and strongly targeting CYP51.
S-(+)-Prothioconazole is largely inactive against fungi but poses a greater ecological risk due to its

persistence and higher toxicity to non-target aquatic organisms.
The development of an R-enantiomer-enriched product could allow for lower application rates,

reduced environmental load, and improved safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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